3-Chloropropylmethyldimethoxysilane

Composite Materials Surface Treatment Natural Fibers

3-Chloropropylmethyldimethoxysilane (CAS 18171-19-2) is an organofunctional silane characterized by a reactive 3-chloropropyl group and two hydrolyzable methoxy groups attached to a silicon center. This structure enables it to act as a coupling agent and surface modifier, where the methoxy groups hydrolyze to form silanol bonds with inorganic substrates, while the chloropropyl group provides a versatile site for further nucleophilic substitution or polymerization reactions.

Molecular Formula C6H15ClO2Si
Molecular Weight 182.72 g/mol
CAS No. 18171-19-2
Cat. No. B101277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropylmethyldimethoxysilane
CAS18171-19-2
Molecular FormulaC6H15ClO2Si
Molecular Weight182.72 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCCl)OC
InChIInChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3
InChIKeyKNTKCYKJRSMRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropylmethyldimethoxysilane (CAS 18171-19-2): A Bifunctional Organosilane for Controlled Surface Functionalization


3-Chloropropylmethyldimethoxysilane (CAS 18171-19-2) is an organofunctional silane characterized by a reactive 3-chloropropyl group and two hydrolyzable methoxy groups attached to a silicon center . This structure enables it to act as a coupling agent and surface modifier, where the methoxy groups hydrolyze to form silanol bonds with inorganic substrates, while the chloropropyl group provides a versatile site for further nucleophilic substitution or polymerization reactions . Unlike trialkoxy analogs, the presence of a non-hydrolyzable methyl group offers a distinct balance between crosslinking density and hydrophobic character [1].

Bifunctional silane: methoxy groups for inorganic substrate bonding, chloropropyl for nucleophilic substitution or polymerization.
Methyldimethoxy structure provides an intermediate hydrolysis rate, balancing crosslinking density and hydrophobic character.
Reported compatibility with polyurethane, PVC, and natural fiber-reinforced composites as a coupling agent or modifier.

Why 3-Chloropropylmethyldimethoxysilane Cannot Be Substituted with Other Chloropropyl or Alkoxy Silanes


Simple substitution with other chloropropylsilanes (e.g., trimethoxy or triethoxy analogs) fails because this specific compound occupies a unique performance niche. The combination of one methyl and two methoxy groups confers an intermediate hydrolysis rate that is faster than diethoxy silanes but more controlled than trimethoxy silanes, which is critical for achieving optimal monolayer formation and preventing uncontrolled condensation in moisture-sensitive applications . Furthermore, the chloropropyl group provides a different reactivity profile compared to amino or mercapto silanes, offering a distinct set of possible downstream chemical modifications and compatibility with specific polymer matrices like polyurethane and PVC [1].

Hydrolysis Trimethoxy analogs hydrolyze faster and may lead to uncontrolled condensation; diethoxy variants are slower and can limit surface attachment control.
Reactivity Amino- or mercapto-silanes offer a different reactivity pathway and may not transfer the same polymer-matrix compatibility, especially in polyurethane and PVC systems.
Crosslinking Trialkoxy silanes (without the methyl group) change crosslinking density and hydrophobic character, which can shift composite and coating performance away from the intended profile.

Quantitative Differentiation of 3-Chloropropylmethyldimethoxysilane: A Guide for Scientific Selection


Enhanced Hydrophobicity and Reduced Water Absorption in Natural Fiber Composites

In a study on nettle fiber-reinforced bio-epoxy composites, treatment with 3-chloropropylmethyldimethoxysilane significantly reduced water absorption compared to an untreated control. After 72 hours, composites with 1% silane treatment absorbed 3.75% water, while the untreated reference absorbed 5.12% [1]. This quantifies the compound's ability to impart hydrophobicity and improve the moisture resistance of natural fiber composites.

Water absorption reduction
Head-to-head
3.75% vs 5.12% after 72 h (1% silane treatment)
Supports moisture-resistance screening in natural fiber composites.
Nettle fiber/bio-epoxy, ISO 62 immersion; 26.8% reported reduction vs untreated.
Composite Materials Surface Treatment Natural Fibers

Intermediate Hydrolysis Rate for Controlled Surface Silanization

The hydrolysis rate of alkoxysilanes is a critical parameter for effective surface modification. According to established silane chemistry principles, the hydrolysis rate follows a specific order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy under acidic conditions . 3-Chloropropylmethyldimethoxysilane, with two methoxy groups, exhibits a hydrolysis rate intermediate between faster trimethoxysilanes and slower diethoxysilanes.

Hydrolysis rate order
Class-level
Faster than diethoxy, slower than trimethoxy
Supports processing control context for monolayer deposition.
General alkoxysilane hydrolysis principle; data to verify.
Surface Chemistry Silane Coupling Agent Reaction Kinetics

Specific Reactivity with Polyurethane Elastomers for Strength Enhancement

Technical literature from multiple manufacturers consistently states that the polar chloropropyl group in 3-chloropropylmethyldimethoxysilane can be introduced into polyurethane elastomers to enhance their strength [1]. This is a functional claim distinct from non-polar or amino-functional silanes, which interact differently with the polymer matrix.

Polyurethane strength
Supporting evidence
Polar chloropropyl group reported to enhance PU elastomer strength
May support selection for polyurethane adhesive and sealant formulations.
No quantitative data in available technical literature; source review recommended.
Polymer Modification Rubber Industry Mechanical Properties

Optimal Application Scenarios for 3-Chloropropylmethyldimethoxysilane Based on Evidence


Moisture-Resistant Natural Fiber Composites for Automotive and Construction

Based on its demonstrated ability to reduce water absorption by 26.8% in nettle fiber composites [1], this silane is ideally suited for treating natural fibers (e.g., flax, hemp, jute) used in bio-composites. The enhanced hydrophobicity translates to improved durability and dimensional stability in interior automotive panels, door trims, and non-structural building materials exposed to humidity.

Controlled Silanization of Silica and Glass Surfaces for Chromatography and Biosensors

The compound's intermediate hydrolysis rate, derived from its dimethoxy structure, makes it a preferred agent for creating well-defined, monolayer silane coatings on silica or glass . This controlled deposition is critical for producing reproducible stationary phases in chromatography or functionalized surfaces in biosensors, where excessive polymerization can clog pores or reduce sensitivity.

Polyurethane Elastomer Modification for High-Performance Seals and Adhesives

Technical literature highlights the specific utility of 3-chloropropylmethyldimethoxysilane in enhancing the strength of polyurethane elastomers through the introduction of a polar chloropropyl group [2]. This makes it a valuable additive or coupling agent in the formulation of high-strength adhesives, sealants, and coatings, particularly where improved tear resistance and elastic recovery are required, such as in automotive and industrial applications.

Application
Selection Property
Validation Focus
Natural fiber composite treatment
Reported hydrophobicity improvement
Water uptake and dimensional stability under humid conditions
Silica/glass surface silanization
Hydrolysis rate profile (dimethoxy)
Monolayer quality, coating reproducibility, pot life
Polyurethane elastomer modification
Polar group compatibility for PU matrices
Tensile/tear strength and elastic recovery evaluation
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